molecular formula C12H14O4 B14419428 Ethanone, 1-[2-[(acetyloxy)methyl]-4-methoxyphenyl]- CAS No. 82064-54-8

Ethanone, 1-[2-[(acetyloxy)methyl]-4-methoxyphenyl]-

Cat. No.: B14419428
CAS No.: 82064-54-8
M. Wt: 222.24 g/mol
InChI Key: ZLUFBYGSKQIWEP-UHFFFAOYSA-N
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Description

Ethanone, 1-[2-[(acetyloxy)methyl]-4-methoxyphenyl]- is an organic compound with a complex structure that includes an ethanone group attached to a phenyl ring substituted with acetyloxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[2-[(acetyloxy)methyl]-4-methoxyphenyl]- typically involves the acetylation of a precursor compound. One common method is the reaction of 4-methoxybenzyl alcohol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under mild heating, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[2-[(acetyloxy)methyl]-4-methoxyphenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted aromatic compounds.

Scientific Research Applications

Ethanone, 1-[2-[(acetyloxy)methyl]-4-methoxyphenyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Ethanone, 1-[2-[(acetyloxy)methyl]-4-methoxyphenyl]- involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis, releasing acetic acid and the corresponding phenol. This phenol can then participate in various biochemical pathways, potentially affecting cellular processes and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 2-(acetyloxy)-1-phenyl-: Similar structure but with different substitution patterns.

    Ethanone, 1-(2-methylphenyl)-: Contains a methyl group instead of the acetyloxy group.

    Ethanone, 1-(2-thienyl)-: Features a thienyl ring instead of a phenyl ring.

Uniqueness

Ethanone, 1-[2-[(acetyloxy)methyl]-4-methoxyphenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

82064-54-8

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

(2-acetyl-5-methoxyphenyl)methyl acetate

InChI

InChI=1S/C12H14O4/c1-8(13)12-5-4-11(15-3)6-10(12)7-16-9(2)14/h4-6H,7H2,1-3H3

InChI Key

ZLUFBYGSKQIWEP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC)COC(=O)C

Origin of Product

United States

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